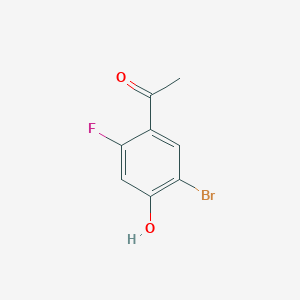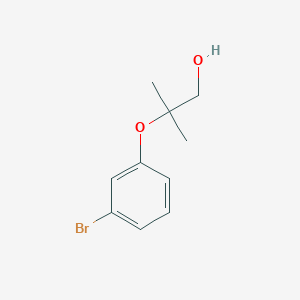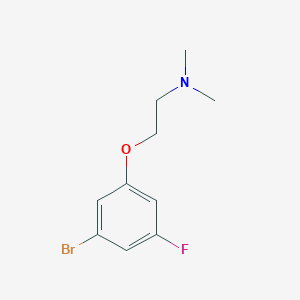
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
Descripción general
Descripción
“2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrrole derivatives. For instance, one method involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another method involves a one-pot cascade and metal-free reaction .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms .
Aplicaciones Científicas De Investigación
Analytical Methodology
- Urinary δ-Aminolevulinic Acid Analysis : 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid has been utilized in the development of a simple method for quantitative analysis of urinary δ-aminolevulinic acid, a key indicator of lead exposure. This approach involves the condensation of δ-aminolevulinic acid with ethyl acetoacetate, producing a pyrrole compound which is then analyzed colorimetrically (Tomokuni & Ogata, 1972).
Chemical Synthesis
- Pyrrolo[2,3-c]azepine-4,8-dione Derivatives : The synthesis of pyrrolo[2,3-c]azepine-4,8-dione derivatives using 3-(1H-pyrrole-2-carbonyl) propionic acids has been achieved. These derivatives have been studied for their α-glucosidase inhibition properties (Hu Bin-bin, 2012).
Materials Science
- Electrochemical Growth of Polypyrrole Micro-Ribbons : N-chiral alkyl substituted polypyrrole micro-ribbons have been electrochemically grown using methyl (S)-(+)-2-(1H-pyrrol-yl) propionate. This process results in aligned micro-ribbons with unique physical properties, analyzed through various spectroscopic and microscopic methods (Han et al., 2004).
Crystallography
- Crystal Structure Analysis : The crystal structure of 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate has been analyzed, providing insights into its molecular and crystal properties through intermolecular hydrogen bonding patterns (Li et al., 2009).
Pharmacology
- Pyrrole Alkaloids from Lycium chinense : Research has identified new pyrrole alkaloids in Lycium chinense, a plant used in traditional medicine. These compounds, including variations of this compound, have been structurally elucidated and contribute to the understanding of the plant's pharmacological properties (Youn et al., 2016).
Direcciones Futuras
The future directions for research on “2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. In particular, understanding the mechanisms of action of these compounds could lead to the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
Related compounds have been found to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate metabolism pathway. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is slowed down. This can lead to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal .
Result of Action
The result of the action of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is likely to be a reduction in postprandial hyperglycemia, given its potential role as an α-glucosidase inhibitor . This could make it a potential candidate for managing conditions like type 2 diabetes, where controlling blood glucose levels is crucial.
Propiedades
IUPAC Name |
2-methyl-3-(1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPXWCKVRPMMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



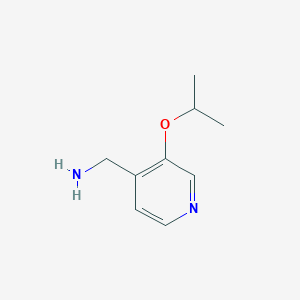

![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
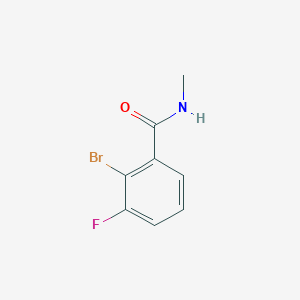


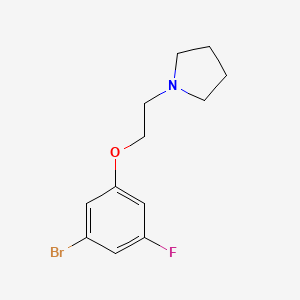


![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)
